4-methyl-2-nitrocyclohexan-1-one, Mixture of diastereomers
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Overview
Description
4-methyl-2-nitrocyclohexan-1-one, a mixture of diastereomers, is a chemical compound with significant importance in scientific research. Its intricate structure and unique properties make it a valuable tool for studying various biological processes and developing innovative materials.
Preparation Methods
The synthesis of 4-methyl-2-nitrocyclohexan-1-one involves several steps. One common method includes the nitration of 4-methylcyclohexanone using nitric acid under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the formation of the desired product. Industrial production methods may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
4-methyl-2-nitrocyclohexan-1-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Substitution: The nitro group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-methyl-2-nitrocyclohexan-1-one is extensively used in scientific research due to its diverse applications:
Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.
Biology: The compound is used to investigate biological processes and interactions at the molecular level.
Industry: The compound is utilized in the development of innovative materials and chemical products.
Mechanism of Action
The mechanism of action of 4-methyl-2-nitrocyclohexan-1-one involves its interaction with specific molecular targets and pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to undergo reduction, oxidation, and substitution reactions, which can alter its structure and function .
Comparison with Similar Compounds
4-methyl-2-nitrocyclohexan-1-one can be compared with other similar compounds, such as:
4-methylcyclohexanone: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-nitrocyclohexanone: Similar structure but without the methyl group, affecting its physical and chemical properties.
4-nitrocyclohexanone: Similar structure but without the methyl group, influencing its reactivity and applications.
The uniqueness of 4-methyl-2-nitrocyclohexan-1-one lies in its combination of a nitro group and a methyl group, which imparts distinct chemical and physical properties .
Properties
CAS No. |
81842-51-5 |
---|---|
Molecular Formula |
C7H11NO3 |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
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